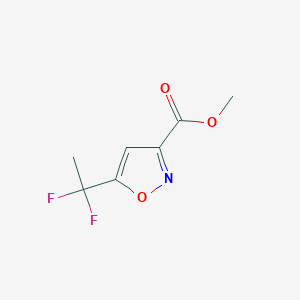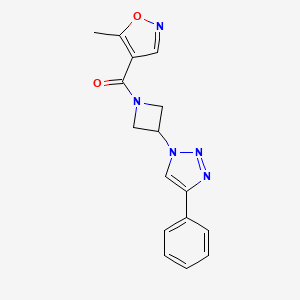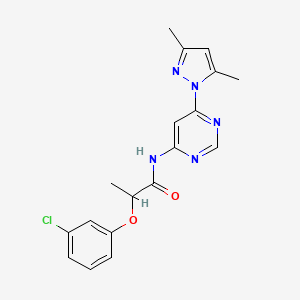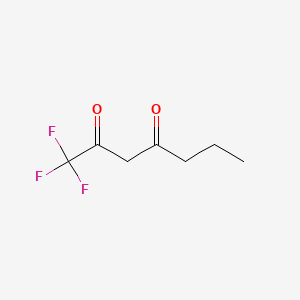
Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate, also known as DFE-MOC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the oxazole family and has a molecular formula of C7H7F2NO3. DFE-MOC is a colorless liquid that is soluble in organic solvents and has a boiling point of 199-201°C.
Mécanisme D'action
The exact mechanism of action of Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways in cells. It has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation. Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate has also been found to modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and immune responses.
Biochemical and Physiological Effects:
Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate has also been shown to inhibit the replication of certain viruses, including hepatitis C virus and human cytomegalovirus. In addition, Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate has been found to reduce inflammation in animal models of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate is its relatively simple synthesis method, which makes it readily available for laboratory studies. Additionally, Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate has been shown to have low toxicity in animal studies, indicating that it may have potential for use in humans. However, one limitation of Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate is its limited solubility in aqueous solutions, which may make it difficult to use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate. One area of interest is its potential use in cancer therapy, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate and its effects on various signaling pathways. Finally, there is potential for the development of new derivatives of Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate with improved solubility and bioavailability.
Méthodes De Synthèse
The synthesis of Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate involves the reaction of 5-hydroxy-1,2-oxazole-3-carboxylic acid with 1,1-difluoroethanol and methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an esterification process and yields Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate as the final product. This synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate has been extensively studied for its potential applications in scientific research. It has been shown to possess antitumor and antiviral properties, making it a promising candidate for cancer and viral disease research. Additionally, Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate has been found to exhibit anti-inflammatory and immunomodulatory effects, which could have implications for the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO3/c1-7(8,9)5-3-4(10-13-5)6(11)12-2/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURDWOBJERAACC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NO1)C(=O)OC)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diendo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B2634198.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2634201.png)
![2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N-isopropyl-N-methyl-2-oxoacetamide](/img/structure/B2634202.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2634203.png)

![2-{1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B2634207.png)
![N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2634209.png)


![S-(2-fluorophenyl)-2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2634214.png)
![3-(Piperidin-1-ylcarbonyl)-4-[(4-propylphenyl)sulfonyl]quinoline](/img/structure/B2634216.png)

![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/no-structure.png)
![N-(benzo[b]thiophen-5-yl)-4-(phenylthio)butanamide](/img/structure/B2634220.png)